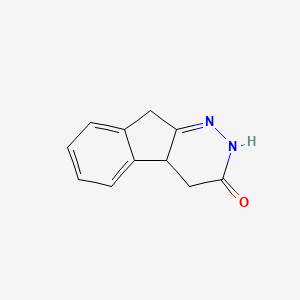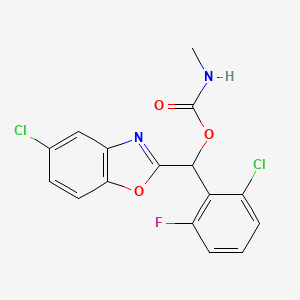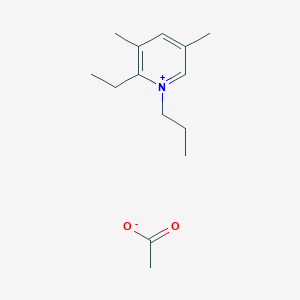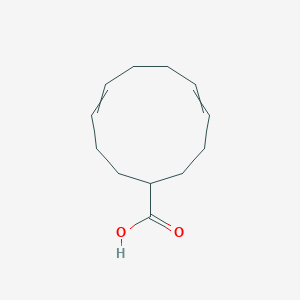
3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid: is a complex organic compound with a molecular formula of C18H25NO5S. This compound is notable for its unique structure, which combines a cyclohexene ring with a nitrobenzoic acid moiety. It has applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol typically involves multiple steps:
Formation of the Cyclohexene Ring: This can be achieved through the cyclization of appropriate precursors, such as 3-carbetoxy-6-chlorohept-5-en-2-one, using sulfuric acid.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like chromium trioxide in acetic acid.
Attachment of the Nitrobenzoic Acid Moiety: This step involves esterification or amidation reactions to link the nitrobenzoic acid to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or rhodium complexes can be used to facilitate key steps in the synthesis, such as cyclization and hydroxylation .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol involves its interaction with various molecular targets:
Enzymes: The compound can inhibit or activate specific enzymes, depending on its structure and functional groups.
Receptors: It may bind to receptors in biological systems, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Shares the cyclohexene ring but lacks the nitrobenzoic acid moiety.
Cyclohexenone: A simpler structure with a cyclohexene ring and a ketone group.
3-Methyl-3-cyclohexen-1-ol: Similar hydroxyl group but different substituents on the ring.
Uniqueness
The uniqueness of 3-Methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylsulfanyl group and a nitrobenzoic acid moiety allows for diverse applications in synthesis and pharmaceuticals .
Eigenschaften
CAS-Nummer |
105804-72-6 |
|---|---|
Molekularformel |
C18H25NO5S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
3-methyl-2-(3-methylsulfanylpropyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C11H20OS.C7H5NO4/c1-9-5-3-7-11(12)10(9)6-4-8-13-2;9-7(10)5-1-3-6(4-2-5)8(11)12/h11-12H,3-8H2,1-2H3;1-4H,(H,9,10) |
InChI-Schlüssel |
BHYDVQLHAVLIEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)O)CCCSC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
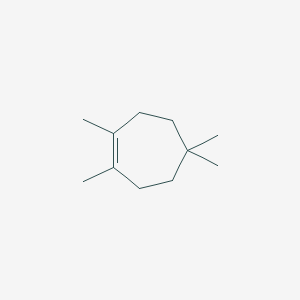
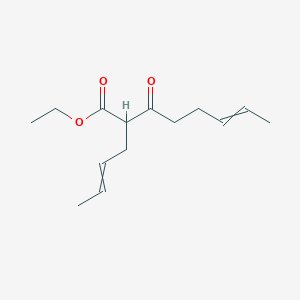

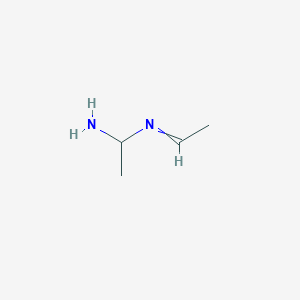

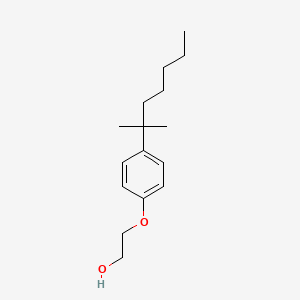
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
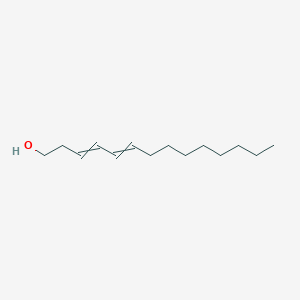
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
